Methyl 4-(2-aminoethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(2-aminoethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-aminoethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

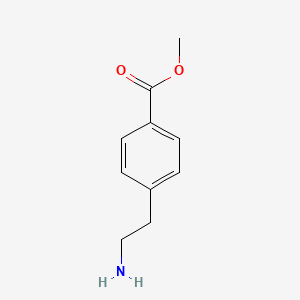

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXOGQDEAGJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457965 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77265-67-9 | |

| Record name | Benzoic acid, 4-(2-aminoethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77265-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(2-aminoethyl)benzoate chemical properties

An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate

Introduction

Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound that has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and materials science. Possessing both a primary amine and a methyl ester group attached to a phenethyl scaffold, it offers two distinct points for chemical modification. This unique characteristic makes it an invaluable building block for constructing more complex molecules with tailored biological activities and material properties. This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic signature, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental structure and identifiers of a compound is the cornerstone of all subsequent research and application.

Chemical Structure

The molecule consists of a benzene ring substituted at positions 1 and 4. Position 1 holds a methyl ester group (-COOCH₃), while position 4 features an ethylamine group (-CH₂CH₂NH₂).

Caption: 2D Chemical Structure of Methyl 4-(2-aminoethyl)benzoate.

Chemical Identifiers

For unambiguous identification and data retrieval, the compound is cataloged under several standard identifiers. It is commonly supplied and utilized as its hydrochloride salt to improve stability and solubility.

| Identifier | Value | Source |

| Compound Name | Methyl 4-(2-aminoethyl)benzoate | [1] |

| Synonyms | Methyl p-aminoethylbenzoate | [2] |

| CAS Number | 56161-89-8 (for Hydrochloride salt) | [3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ (Free Base) | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ (Hydrochloride Salt) | [3] |

| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [3] |

| InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | [3] |

| InChIKey | HYBVWCPWTPZFQE-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC=C(C=C1)CCN.Cl | [3] |

Physicochemical and Computed Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is crucial for experimental design.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol (Free Base) | [5] |

| Molecular Weight | 215.67 g/mol (Hydrochloride Salt) | [3][4] |

| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 149.7 °C (Predicted) | [6] |

| XLogP3 | 1.7 (Predicted) | [1] |

| Storage Conditions | 0-8°C, Dry | [2][7] |

Synthesis and Reactivity

A Convenient Synthetic Route

A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. A widely cited method involves a two-step process starting from the commercially available methyl 4-formylbenzoate.[8][9]

-

Henry Reaction: The initial step is a Henry reaction (nitroaldol reaction) between methyl 4-formylbenzoate and nitromethane. This reaction forms the intermediate methyl 4-(2-nitrovinyl)benzoate. The causality here is the base-catalyzed deprotonation of nitromethane, creating a nucleophile that attacks the aldehyde carbonyl.

-

Catalytic Hydrogenation: The nitrovinyl intermediate is then reduced to the target primary amine. This is effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in the presence of hydrochloric acid (HCl) in methanol.[8] The presence of HCl is critical; it not only facilitates the reduction but also directly yields the more stable hydrochloride salt of the final product, preventing side reactions and simplifying purification.[8]

Caption: Synthetic workflow for Methyl 4-(2-aminoethyl)benzoate HCl.

Reactivity Profile

The compound's utility stems from its two reactive sites:

-

Primary Amine: The nucleophilic amino group is readily available for a wide range of reactions, including N-acylation to form amides, reductive amination, and alkylation. This functionality is often the primary handle used in building larger pharmaceutical scaffolds.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation (e.g., via carbodiimide coupling). Alternatively, it can undergo transesterification or be reduced to a primary alcohol. This dual functionality allows for orthogonal chemical strategies in multi-step syntheses.

Applications in Research and Drug Development

Methyl 4-(2-aminoethyl)benzoate is not just a laboratory curiosity; it is a proven intermediate in the synthesis of several marketed drugs and clinical candidates. Its phenethylamine core is a common pharmacophore in centrally active agents.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Notable examples include the antidiabetic agents Meglitinide and S 15261, the leukotriene D₄ antagonist LM-1376, and the antiarteriosclerotic compound BM-15766.[8] Its structure is also integral to the development of novel analgesics and anti-inflammatory drugs.[2][10]

-

Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, providing researchers with a template to probe cellular mechanisms and identify potential therapeutic targets.[2]

-

Combinatorial Chemistry: The presence of two distinct functional groups makes it an ideal template for the synthesis of combinatorial libraries, enabling the rapid generation of diverse molecular structures for high-throughput screening.[8]

-

Material Science: Researchers are exploring its use in the development of advanced polymeric materials, where it can be incorporated to create functional drug delivery systems or "smart" materials.[2]

Experimental Protocols

Protocol: Synthesis of Methyl 4-(2-aminoethyl)benzoate Hydrochloride[8]

This protocol is adapted from the literature and provides a reliable method for laboratory-scale preparation.

Step 1: Synthesis of Methyl 4-(2-nitrovinyl)benzoate (2)

-

Combine methyl 4-formylbenzoate and nitromethane in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base (e.g., potassium t-butoxide) portion-wise at a controlled temperature to initiate the Henry reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction with an aqueous acid.

-

The resulting intermediate, a nitroalkanol, is dehydrated. This can be achieved by dissolving the crude product in an appropriate solvent like diethyl ether, adding a dehydrating agent (e.g., acetic anhydride) and a catalyst like DMAP.

-

Stir the mixture overnight at room temperature.

-

Work up the reaction by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude nitrovinyl intermediate, which can be used in the next step without extensive purification.

Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride (1)

-

Dissolve the crude methyl 4-(2-nitrovinyl)benzoate in methanol.

-

Add an excess of hydrochloric acid to the solution.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to afford analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Protocol: Spectroscopic Characterization

A self-validating protocol for characterization ensures the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To confirm the carbon-hydrogen framework and connectivity.

-

Procedure: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O due to the hydrochloride salt).

-

¹H NMR Analysis:

-

Aromatic Protons: Expect two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Chain Protons: Two triplets in the aliphatic region (~3.0-3.5 ppm), showing coupling to each other.

-

Methyl Ester Protons: A sharp singlet at ~3.9 ppm corresponding to the three O-CH₃ protons.

-

Amine Protons: A broad singlet (or multiplet) for the -NH₃⁺ protons, which may exchange with D₂O.

-

-

¹³C NMR Analysis: Expect distinct signals for the carbonyl carbon (~166 ppm), the aromatic carbons (4 signals, 2 of which will be quaternary), the ethyl chain carbons, and the methyl ester carbon (~52 ppm).

2. Infrared (IR) Spectroscopy:

-

Rationale: To identify the key functional groups.

-

Procedure: Acquire the spectrum using a KBr pellet or an ATR accessory.

-

Expected Peaks:

-

N-H Stretch: Broad absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (-NH₃⁺).

-

C=O Stretch: A strong, sharp absorption around 1715-1730 cm⁻¹, indicative of the ester carbonyl.[11]

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region for the ester C-O bonds.[11]

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

3. Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight.

-

Procedure: Use a soft ionization technique like Electrospray Ionization (ESI).

-

Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₄NO₂⁺ (approximately 180.10).[1]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

Methyl 4-(2-aminoethyl)benzoate is a cornerstone intermediate for scientists in drug discovery and material science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable tool. By understanding its core chemical properties, spectroscopic fingerprints, and safe handling procedures, researchers can confidently leverage this compound to construct novel molecules that address challenges in medicine and technology.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183520, Methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

-

Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11672721, Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride (C10H13NO2). Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 4-(2-aminoethyl)benzoate hydrochloride (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride [myskinrecipes.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to Methyl 4-(2-aminoethyl)benzoate Hydrochloride: Structure, Synthesis, and Application

Abstract

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and material science sectors. As a hydrochloride salt, it offers enhanced stability and aqueous solubility, making it a highly tractable intermediate for chemical synthesis. Its structure is characterized by a para-substituted benzene ring bearing a methyl ester and an aminoethyl group. These functional moieties provide orthogonal reactive handles for the construction of more complex molecular architectures. This guide provides an in-depth analysis of the compound's structure, a validated protocol for its synthesis and characterization, and a discussion of its primary applications, particularly as a versatile building block in drug discovery programs targeting neurological disorders and as a monomer in the development of advanced polymeric materials.

Molecular Overview and Physicochemical Profile

Chemical Structure and Nomenclature

The molecule consists of a central benzene ring substituted at the 1- and 4-positions. Position 1 is functionalized with a methyl ester group (-COOCH₃), while position 4 is attached to an ethylamine side chain (-CH₂CH₂NH₂). The amine is protonated by hydrochloric acid to form a primary ammonium chloride (-CH₂CH₂NH₃⁺Cl⁻), which defines the hydrochloride salt form.

-

IUPAC Name: methyl 4-(2-aminoethyl)benzoate;hydrochloride[1]

-

Synonyms: 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride, Methyl p-aminoethylbenzoate hydrochloride[1][2]

-

Molecular Formula: C₁₀H₁₄ClNO₂[1]

-

InChIKey: HYBVWTPWTPZFQE-UHFFFAOYSA-N[1]

-

Canonical SMILES: COC(=O)C1=CC=C(C=C1)CCN.Cl[1]

Physicochemical Properties

The compound is typically supplied as a stable, crystalline powder. The presence of the hydrochloride salt significantly influences its physical properties compared to the free base, most notably increasing its melting point and solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Physical Form | Powder / Crystalline Solid | N/A |

| Melting Point | 241-243 °C | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage Conditions | Store at 0-8°C, desiccated | [2] |

The Structural Basis for Utility in Synthesis

The value of Methyl 4-(2-aminoethyl)benzoate hydrochloride as a synthetic intermediate is rooted in the distinct reactivity of its functional groups.

-

Primary Ammonium Group: The amine, protected and solubilized as a hydrochloride salt, is a potent nucleophile once deprotonated to the free base. This allows for a wide range of transformations, including acylation to form amides, reductive amination, and alkylation, making it an ideal anchor point for introducing pharmacophores or linking to other molecular scaffolds.

-

Methyl Ester: The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to a primary alcohol. This functionality serves as a second reactive site that is chemically orthogonal to the amine under many conditions.

-

Para-Substituted Aromatic Ring: The rigid benzene core provides a well-defined spatial arrangement for the two functional groups, positioning them 180 degrees apart. This is a common structural motif in drug design, allowing for molecular geometries that can span receptor binding pockets.

-

Ethyl Linker: The two-carbon chain provides flexibility and separates the aromatic core from the reactive amine, which can be critical for optimizing binding interactions in biological targets.

This combination of a nucleophilic handle (amine) and an electrophilic handle (ester) on a rigid scaffold makes this molecule a classic example of a "building block" in medicinal chemistry.

Synthesis and Purification

The most direct and industrially scalable route to Methyl 4-(2-aminoethyl)benzoate hydrochloride is the Fischer-Speier esterification of the parent carboxylic acid, 4-(2-aminoethyl)benzoic acid.

Strategic Approach: Fischer-Speier Esterification

This acid-catalyzed esterification is the method of choice for several reasons:

-

Atom Economy: It is a condensation reaction where the only byproduct is water.

-

Cost-Effectiveness: It utilizes inexpensive and readily available reagents: methanol as both solvent and reactant, and a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Dual-Purpose Catalyst: When using excess HCl, it serves as both the catalyst for esterification and the reagent for forming the desired hydrochloride salt of the amine, simplifying the overall process.

Proposed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-(2-aminoethyl)benzoic acid hydrochloride

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Diethyl ether (Anhydrous)

-

Argon or Nitrogen gas supply

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)benzoic acid hydrochloride (10.0 g, 1 equivalent).

-

Esterification Medium: Add anhydrous methanol (100 mL) to the flask. The starting material will likely not fully dissolve at this stage.

-

Catalyst Addition (In-situ HCl generation): Cool the suspension to 0 °C in an ice bath. Under an inert atmosphere (argon or nitrogen), slowly add thionyl chloride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise via syringe.

-

Expertise & Causality: Generating HCl in situ from thionyl chloride or acetyl chloride and methanol ensures a completely anhydrous reaction medium. Water is a byproduct of esterification; its presence would shift the reaction equilibrium backward, reducing the yield. This anhydrous method drives the reaction to completion.

-

-

Reflux: Equip the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 10:1 dichloromethane:methanol mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Crystallization: Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly add anhydrous diethyl ether (150 mL) to the concentrated solution with stirring.

-

Expertise & Causality: Methyl 4-(2-aminoethyl)benzoate hydrochloride is soluble in methanol but largely insoluble in diethyl ether. The addition of ether as an anti-solvent drastically reduces the product's solubility, inducing its crystallization/precipitation.

-

-

Filtration and Drying: Cool the resulting suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Final Product: Dry the product under high vacuum to yield Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Synthesis Workflow Diagram

Sources

Methyl 4-(2-aminoethyl)benzoate molecular weight

An In-Depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate and its Hydrochloride Salt

Executive Summary

Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound that serves as a critical intermediate and building block in medicinal chemistry and pharmaceutical development. Possessing both a primary amine and a methyl ester, its structure offers versatile handles for synthetic modification, making it a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed and scalable synthetic protocol, robust methods for analytical characterization, and a survey of its applications in drug discovery. Primarily handled and utilized as its more stable hydrochloride salt, this compound is instrumental in the synthesis of various therapeutic agents, including antidiabetics and anti-inflammatory drugs. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Core Molecular Attributes

Chemical Identity and Nomenclature

Methyl 4-(2-aminoethyl)benzoate is most frequently produced, stored, and used as its hydrochloride salt to enhance stability and solubility. The core attributes refer to both the free base and its common salt form.

-

Parent Compound: Methyl 4-(2-aminoethyl)benzoate

-

Common Form: Methyl 4-(2-aminoethyl)benzoate Hydrochloride[1]

-

Synonyms: Methyl p-aminoethylbenzoate hydrochloride, 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride[2]

-

CAS Number: 56161-89-8 (for hydrochloride salt)[1][2][3][4][5]

Physicochemical Properties

The fundamental properties of the compound are summarized below. The molecular weight of the free base was calculated from its formula, while data for the hydrochloride salt is derived from multiple chemical data sources.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ or C₁₀H₁₃NO₂·HCl | [1][2][4] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [2][3][4][5][6] |

| IUPAC Name | methyl 4-(2-aminoethyl)benzoate | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [1] |

| Appearance | Data not widely available | White to off-white solid | General Supplier Data |

| Boiling Point | Not available | 292.8°C at 760 mmHg (Predicted) | [7] |

| Storage Conditions | Not applicable | 0-8°C, dry environment | [2] |

Synthesis and Purification

A robust and scalable synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride has been developed that avoids the need for chromatographic purification and utilizes inexpensive, commercially available reagents.[8] The overall strategy is a two-step process starting from methyl 4-formylbenzoate.

Retrosynthetic Analysis

The synthetic pathway is logically derived by disconnecting the target molecule. The primary amine can be formed via the reduction of a nitro group, which in turn can be installed via a Henry reaction followed by dehydration.

Caption: Retrosynthetic pathway for Methyl 4-(2-aminoethyl)benzoate.

Experimental Protocol: A Scalable Synthesis

This protocol is adapted from the procedure reported by Wright, S. W. in Organic Preparations and Procedures International.[8]

Step 1: Synthesis of Methyl 4-(2-Nitrovinyl)benzoate

-

Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, dissolve methyl 4-formylbenzoate and nitromethane in a solvent mixture of THF and tert-butanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add a solution of potassium tert-butoxide. The slow addition is crucial to control the exotherm of the Henry reaction.

-

Dehydration: Once the initial reaction is complete (monitored by TLC), the intermediate nitro-aldol product is dehydrated. This is achieved by adding acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction typically proceeds overnight at room temperature.[8]

-

Workup and Isolation: The reaction mixture is partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude methyl 4-(2-nitrovinyl)benzoate, which is used directly in the next step without further purification.[8]

Expert Rationale: The Henry reaction provides an efficient C-C bond formation. The subsequent dehydration is base-catalyzed (DMAP) and driven by the formation of the stable, conjugated nitrovinyl system. Using the crude product directly is a key advantage for scalability, avoiding losses associated with chromatographic purification.[8]

Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride

-

Reaction Setup: Dissolve the crude methyl 4-(2-nitrovinyl)benzoate in methanol. Add a catalytic amount of palladium on carbon (10% Pd-C).

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously. The reduction of both the nitro group and the alkene is monitored by TLC.

-

Salt Formation and Isolation: Upon completion, the catalyst is carefully filtered off through a pad of Celite. Concentrated hydrochloric acid is then added to the filtrate to precipitate the hydrochloride salt of the product.

-

Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to afford analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride.[8]

Expert Rationale: Catalytic hydrogenation is a clean and efficient method for reducing both the nitro group and the double bond simultaneously. The direct precipitation of the hydrochloride salt from the reaction mixture serves as both the final isolation and a highly effective purification step, yielding a product of high purity.[8]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of synthesized Methyl 4-(2-aminoethyl)benzoate hydrochloride, a combination of analytical techniques is employed. While specific spectral data is lot-dependent, the expected outcomes are well-defined.

Overview of Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC-UV): Ideal for determining purity and quantifying related substances. The aromatic ring provides strong UV absorbance for sensitive detection.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the carbon-hydrogen framework.

Quality Control Workflow

The following diagram outlines a standard workflow for the quality control and release of a synthesized batch of the compound.

Caption: Standard workflow for analytical characterization and quality control.

Applications in Pharmaceutical Research and Development

The primary value of Methyl 4-(2-aminoethyl)benzoate lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[2] Its two distinct functional groups—the primary amine and the methyl ester—can be selectively modified to build a diverse library of compounds.

Role as a Versatile Scaffolding Intermediate

The amino group serves as a nucleophile or a site for amide bond formation, while the ester can be hydrolyzed to a carboxylic acid or participate in transesterification reactions. This dual functionality makes it an essential tool for chemists in drug discovery.[2][8] It is particularly useful in creating analogs of phenethylamine, a common motif in pharmacologically active compounds.

Case Studies in Drug Development

The compound is a documented intermediate in the synthesis of several notable pharmaceutical agents.[8]

| Drug Candidate | Therapeutic Class | Role of the Intermediate | Reference |

| Meglitinide | Antidiabetic | Forms the core phenethylamide structure. | [8] |

| S 15261 | Antidiabetic | Provides the central benzoic acid moiety after hydrolysis. | [8] |

| LM-1376 | Leukotriene D₄ Antagonist | Used as a key building block for the final molecule. | [8] |

| BM-15766 | Antiarteriosclerotic | Serves as a foundational piece of the final structure. | [8] |

Synthetic Application Pathways

The compound's structure allows for divergent synthetic strategies, enabling access to multiple classes of therapeutic agents.

Caption: Divergent synthetic pathways from the core intermediate.

Safety, Handling, and Storage

Hazard Identification

The hydrochloride salt is classified under GHS with the following hazards:

-

Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).[1]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).[1]

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation (H319).[1]

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).[1]

Recommended Handling and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[2]

Conclusion

Methyl 4-(2-aminoethyl)benzoate, primarily in its hydrochloride form, is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward, scalable synthesis and versatile bifunctional nature make it an ideal starting point for the creation of diverse and complex drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved from [Link]

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

-

Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(2-Aminoethyl)benzoate Hydrochloride. Retrieved from [Link]

Sources

- 1. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. appretech.com [appretech.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride | CAS 56161-89-8 | Sun-shinechem [sun-shinechem.com]

- 6. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride [myskinrecipes.com]

- 7. echemi.com [echemi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Methyl 4-(2-aminoethyl)benzoate

An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate: Properties, Synthesis, and Applications

Introduction

Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis industries. Possessing both a primary amine and a methyl ester, this molecule serves as a versatile and highly valuable building block for the construction of more complex molecular architectures. Its hydrochloride salt is the most common commercial form, offering enhanced stability and solubility.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, predictive spectral analysis, a validated synthetic protocol, and the key applications that underscore its importance as a strategic intermediate.

Chemical Identity and Physicochemical Properties

Methyl 4-(2-aminoethyl)benzoate is most frequently handled as its hydrochloride salt to improve stability and ease of use in subsequent reactions. The properties of this salt are paramount for its practical application.

Table 1: Chemical Identifiers and Properties of Methyl 4-(2-aminoethyl)benzoate Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [2] |

| Synonyms | Methyl p-aminoethylbenzoate HCl, 4-(2-Aminoethyl)benzoic acid methyl ester hydrochloride | [2] |

| CAS Number | 56161-89-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.67 g/mol | [2] |

| Appearance | Solid powder | [3] |

| Melting Point | Data not available in common databases. For context, the related Methyl 4-(aminomethyl)benzoate HCl has a decomposition temp. of 243 °C. | |

| Solubility | Soluble in DMSO. The hydrochloride form is intended to enhance aqueous solubility. | [3] |

Spectroscopic Characterization (Predictive Analysis)

While full experimental spectra for Methyl 4-(2-aminoethyl)benzoate are not widely published, its structure allows for a highly accurate prediction of its spectral characteristics based on fundamental principles and data from analogous compounds. This predictive analysis is a crucial step in verifying the identity and purity of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The key resonances in a solvent like DMSO-d₆ would be:

-

Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system due to para-substitution. Two doublets are expected, one for the two protons ortho to the ester group (δ ≈ 7.9 ppm) and another for the two protons ortho to the ethyl group (δ ≈ 7.3 ppm).

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ ≈ 3.8 ppm.

-

Ethyl Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system. They will appear as two distinct triplets, each integrating to two protons. The methylene group attached to the aromatic ring will be slightly downfield (δ ≈ 2.9 ppm) compared to the methylene group adjacent to the amine (δ ≈ 3.1 ppm, shifted downfield by the protonated amine in the HCl salt).

-

Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine will be protonated. These three protons would likely appear as a broad singlet around δ ≈ 8.3 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework:

-

Carbonyl Carbon (-C=O): The ester carbonyl is the most deshielded carbon, expected around δ ≈ 166 ppm.

-

Aromatic Carbons: Four distinct signals are expected. The carbon attached to the ester group (C1) around δ ≈ 129 ppm, the two carbons ortho to the ester (C2, C6) around δ ≈ 129.5 ppm, the two carbons meta to the ester (C3, C5) around δ ≈ 128.5 ppm, and the carbon attached to the ethyl group (C4) around δ ≈ 145 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ ≈ 52 ppm.

-

Ethyl Carbons (-CH₂-CH₂-): Two signals are expected, one for the benzylic carbon around δ ≈ 34 ppm and one for the carbon attached to the nitrogen around δ ≈ 39 ppm.

Infrared (IR) Spectroscopy

Key vibrational modes will be indicative of the functional groups:

-

N-H Stretch: For the -NH₃⁺ group in the hydrochloride salt, a broad and strong absorption is expected in the range of 3000-2800 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group will appear around 1720 cm⁻¹.

-

C-O Stretch: An intense band for the ester C-O linkage will be present in the 1300-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium intensity peaks will appear in the 1610-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending for the 1,4-disubstituted ring will cause a strong absorption around 850-800 cm⁻¹.

Synthesis and Purification

A robust and scalable synthesis for Methyl 4-(2-aminoethyl)benzoate was reported by Stephen W. Wright, which avoids the use of uncommon starting materials or chromatographic purification of intermediates.[4] The route begins with the commercially available methyl 4-formylbenzoate.

Synthetic Workflow

The synthesis proceeds via a two-step sequence: a Henry reaction followed by a catalytic hydrogenation.

Experimental Protocol

Step 1: Preparation of Methyl 4-(nitrovinyl)benzoate [4]

-

Rationale: This step builds the C-C bond and introduces the nitrogen atom. The Henry reaction is a classic base-catalyzed condensation between a nitroalkane and an aldehyde. The resulting nitro-alcohol is unstable and is directly dehydrated to the more stable nitroalkene.

-

Methodology:

-

To a solution of methyl 4-formylbenzoate (1 equivalent) in a mixture of THF and t-BuOH, add nitromethane (1.2 equivalents).

-

Cool the mixture in an ice bath and add a solution of potassium tert-butoxide (KOt-Bu) (1.1 equivalents) in THF dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting slurry at room temperature for 1 hour.

-

Pour the reaction mixture into ice-cold 1N HCl and extract with ethyl acetate. The combined organic layers contain the crude nitro-alcohol intermediate.

-

Concentrate the organic layers and redissolve the crude residue in diethyl ether.

-

Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents). The mixture will warm and reflux spontaneously.

-

Stir the mixture overnight at room temperature. The product, methyl 4-(nitrovinyl)benzoate, will precipitate and can be collected by filtration.

-

Step 2: Preparation of Methyl 4-(2-aminoethyl)benzoate Hydrochloride [4]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing both the nitro group and the alkene double bond simultaneously to form the saturated primary amine. Conducting the reaction in acidic methanol ensures the direct isolation of the stable hydrochloride salt.

-

Methodology:

-

Suspend methyl 4-(nitrovinyl)benzoate (1 equivalent) in methanol containing concentrated HCl (2.5 equivalents).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 2 mol%).

-

Hydrogenate the mixture on a Parr shaker at 50 psi of H₂ until hydrogen uptake ceases (typically 2-4 hours).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The product, Methyl 4-(2-aminoethyl)benzoate hydrochloride, will crystallize and can be collected by filtration.

-

Chemical Reactivity and Applications

The synthetic utility of Methyl 4-(2-aminoethyl)benzoate stems from its two orthogonal functional groups, which can be addressed with high selectivity. This makes it an ideal scaffold for building diversity in combinatorial libraries and for the multi-step synthesis of pharmaceutical agents.[4]

Key Applications in Drug Development:

-

Antidiabetic Agents: It is a documented intermediate in the synthesis of Meglitinide and S-15261, which are used in the management of insulin resistance.[4] The synthesis typically involves N-acylation of the amino group with a complex carboxylic acid moiety.

-

Anti-inflammatory Agents: The compound serves as a precursor for leukotriene D₄ antagonists like LM-1376.[4]

-

Cardiovascular Drugs: It is used in the preparation of antiarteriosclerotic agents such as BM-15766.[4]

-

General Medicinal Chemistry: Its structure is valued as a phenethylamine derivative, a common motif in neurologically active compounds, making it a key intermediate for pharmaceuticals targeting neurological disorders.[1]

Safety and Handling

As a laboratory chemical, Methyl 4-(2-aminoethyl)benzoate hydrochloride must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear summary of its potential hazards.[2]

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Recommended storage temperature is often 0-8°C.[1]

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

-

Conclusion

Methyl 4-(2-aminoethyl)benzoate is a strategically important chemical intermediate whose value is defined by its bifunctional nature. A clear understanding of its properties, predictive spectral features, and a reliable synthetic route enables its effective use in research and development. Its established role in the synthesis of a variety of bioactive molecules confirms its status as a key building block for medicinal chemists and process development scientists aiming to innovate in the discovery of new therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11183520, Methyl 4-(2-aminoethyl)benzoate hydrochloride. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved January 21, 2026, from [Link]

-

Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. [Link]

Sources

Unraveling the Neuromodulatory Potential of Methyl 4-(2-aminoethyl)benzoate: A Mechanistic and Methodological Guide

Abstract

Methyl 4-(2-aminoethyl)benzoate is a synthetic compound with a structural framework amenable to interaction with key neurological targets. While direct, comprehensive studies on its mechanism of action are not extensively documented in public literature, its core phenethylamine structure provides a strong basis for hypothesizing its activity as a modulator of monoamine neurotransmitter systems. This technical guide synthesizes the theoretical underpinnings of its likely mechanisms, grounded in the established pharmacology of phenethylamine derivatives. We present a detailed, logical framework for the experimental validation of these hypotheses, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to elucidate the pharmacological profile of this and structurally related molecules.

Introduction: The Phenethylamine Scaffold as a Blueprint for Neurological Activity

The structure of Methyl 4-(2-aminoethyl)benzoate, featuring a benzene ring, an ethylamine side chain, and a methyl ester group, immediately draws parallels to the endogenous trace amine phenethylamine and its numerous derivatives, which include hormones, neurotransmitters, and a wide array of psychoactive compounds.[1][2] The phenethylamine core is a well-established pharmacophore that interacts with critical components of monoaminergic neurotransmission.[3] These systems, which utilize dopamine, serotonin, and norepinephrine, are fundamental to the regulation of mood, cognition, and behavior, and are the targets of many therapeutic agents for psychiatric and neurological disorders.[4]

Methyl 4-(2-aminoethyl)benzoate is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological conditions.[5] This further substantiates the rationale for investigating its intrinsic biological activity.

Based on its structural architecture, we hypothesize that the primary mechanism of action of Methyl 4-(2-aminoethyl)benzoate involves one or both of the following pathways:

-

Modulation of Monoamine Transporters: The compound may bind to and inhibit the function of the dopamine transporter (DAT), the serotonin transporter (SERT), and/or the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, enhancing neurotransmission.

-

Inhibition of Monoamine Oxidase (MAO): Methyl 4-(2-aminoethyl)benzoate may act as an inhibitor of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B). These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased intracellular levels of these neurotransmitters, making more available for vesicular packaging and subsequent release.

This guide will now delve into the experimental methodologies required to systematically test these hypotheses.

Elucidating the Mechanism: A Step-by-Step Experimental Approach

To comprehensively characterize the mechanism of action of Methyl 4-(2-aminoethyl)benzoate, a tiered approach of in vitro assays is recommended. This section provides the theoretical basis and detailed protocols for these essential experiments.

Assessment of Monoamine Transporter Interaction

The initial line of investigation should focus on the interaction of Methyl 4-(2-aminoethyl)benzoate with the dopamine, serotonin, and norepinephrine transporters. This involves determining both the binding affinity and the functional inhibition of these transporters.

Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with known high affinity and specificity for the target. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay for DAT, SERT, and NET

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method like the BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd, and varying concentrations of Methyl 4-(2-aminoethyl)benzoate.

-

For determining non-specific binding, a high concentration of a known, non-labeled inhibitor (e.g., 10 µM nomifensine for DAT) is used instead of the test compound.

-

Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-2 hours).[6]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Summary: Binding Affinities (Ki)

| Target Transporter | Radioligand | Hypothetical Ki (nM) for Methyl 4-(2-aminoethyl)benzoate |

| Dopamine (DAT) | [³H]WIN 35,428 | 150 |

| Serotonin (SERT) | [³H]Citalopram | 85 |

| Norepinephrine (NET) | [³H]Nisoxetine | 220 |

While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a substrate into cells expressing the target transporter. These assays can be performed using either radiolabeled or fluorescent substrates.[7][8]

Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a modern, homogeneous (no-wash) fluorescence-based assay, which offers higher throughput compared to traditional radiolabeled methods.[8]

-

Cell Plating:

-

Seed HEK293 cells stably expressing hDAT, hSERT, or hNET in a 96- or 384-well black, clear-bottom microplate.

-

Culture the cells until they form a confluent monolayer.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium.

-

Add assay buffer containing varying concentrations of Methyl 4-(2-aminoethyl)benzoate to the wells. Include wells with a known inhibitor as a positive control and wells with buffer only for maximum uptake (negative control).

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate the uptake by adding a working solution of a fluorescent substrate that mimics the natural neurotransmitter, along with a masking dye that quenches extracellular fluorescence.[8]

-

Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 10-30 minutes or as an endpoint reading after a fixed incubation time.[9]

-

The increase in intracellular fluorescence corresponds to the uptake of the substrate.

-

Calculate the rate of uptake or the endpoint fluorescence for each concentration of the test compound.

-

Determine the percent inhibition of uptake relative to the control wells.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Hypothetical Data Summary: Functional Inhibition (IC50)

| Target Transporter | Assay Type | Hypothetical IC50 (nM) for Methyl 4-(2-aminoethyl)benzoate |

| Dopamine (DAT) | Fluorescent Uptake | 250 |

| Serotonin (SERT) | Fluorescent Uptake | 120 |

| Norepinephrine (NET) | Fluorescent Uptake | 400 |

Evaluation of Monoamine Oxidase Inhibition

To investigate the second arm of our hypothesis, we must assess the ability of Methyl 4-(2-aminoethyl)benzoate to inhibit the activity of MAO-A and MAO-B. This is typically done using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for MAO Inhibition Assay.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Reagent Preparation:

-

Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Prepare a working solution of the MAO substrate (e.g., p-tyramine, a substrate for both isoforms).

-

Prepare a detection reagent mixture containing a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the MAO-A or MAO-B enzyme.

-

Add varying concentrations of Methyl 4-(2-aminoethyl)benzoate. Include a known inhibitor for each isoform as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The fluorescence signal is proportional to the amount of H₂O₂ produced, and thus to the MAO activity.

-

Calculate the percent inhibition of MAO activity at each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Hypothetical Data Summary: MAO Inhibition (IC50)

| Target Enzyme | Assay Type | Hypothetical IC50 (µM) for Methyl 4-(2-aminoethyl)benzoate |

| MAO-A | Fluorometric | 12.5 |

| MAO-B | Fluorometric | 35.0 |

Synthesis and Interpretation of Findings

The experimental data generated from the assays described above will provide a comprehensive pharmacological profile of Methyl 4-(2-aminoethyl)benzoate.

-

Potency and Selectivity: By comparing the Ki and IC50 values across the different monoamine transporters and MAO isoforms, the potency and selectivity of the compound can be determined. For example, if the Ki for SERT is significantly lower than for DAT and NET, the compound would be considered a selective serotonin reuptake inhibitor.

-

Structure-Activity Relationship (SAR): The data for Methyl 4-(2-aminoethyl)benzoate can be compared to that of other phenethylamine derivatives to understand how the methyl ester at the para position of the phenyl ring influences its activity and selectivity. This is a critical aspect of drug design and optimization.[10]

-

Therapeutic Potential: A clear understanding of the mechanism of action is the first step in identifying potential therapeutic applications. For instance, a compound with potent SERT and NET inhibition might be investigated as an antidepressant, while a DAT inhibitor could be explored for conditions like ADHD.

Conclusion

While the precise mechanism of action of Methyl 4-(2-aminoethyl)benzoate requires empirical determination, its structural characteristics strongly suggest activity within the monoaminergic systems. The experimental framework provided in this guide offers a robust and logical pathway to elucidate its pharmacological properties. By systematically evaluating its interaction with dopamine, serotonin, and norepinephrine transporters, as well as monoamine oxidase enzymes, researchers can build a comprehensive understanding of this compound's potential as a neuromodulatory agent and a valuable lead for future drug development. The self-validating nature of these established protocols ensures the generation of reliable and reproducible data, which is paramount for advancing our knowledge in the field of neuroscience and pharmacology.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. [Link]

-

Eshleman, A. J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 207(1), 63-71. [Link]

-

Chaurasiya, N. D., et al. (2007). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry, 50(15), 3674–3685. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Discovery and Development of Monoamine Transporter Ligands. Handbook of experimental pharmacology, 227, 1–25. [Link]

-

Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

Johnson, R. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 35–42. [Link]

-

ResearchGate. (n.d.). Pharmacophore modeling of phenethylamines. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

-

Sharma, T., et al. (2013). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 3(44), 21353-21384. [Link]

-

BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

-

Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(2), 237–246. [Link]

-

ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. [Link]

-

van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 12294. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

-

Cheng, M. H., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 502–512. [Link]

-

Santillo, M. F., et al. (2015). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and chemical toxicology, 76, 63–69. [Link]

-

ResearchGate. (n.d.). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. [Link]

-

Johnson, R. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 57–64. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. [Link]

-

Wikipedia. (n.d.). Phenethylamine. [Link]

-

Wagmann, L., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(2), 237-246. [Link]

-

Brea, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 26(4), 1149. [Link]

-

MDPI. (n.d.). A Norepinephrine Transporter Assay for the Screening of Natural Products. [Link]

-

PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

-

ResearchGate. (n.d.). Kinetic uptake curves of monoamine transporters. [Link]

-

Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683. [Link]

-

ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... [Link]

-

BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. [Link]

-

PubChem. (n.d.). Phenethylamine. [Link]

-

Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

-

ACS Chemical Neuroscience. (n.d.). Focus on Human Monoamine Transporter Selectivity. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for Methyl 4-(2-aminoethyl)benzoate synthesis

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-aminoethyl)benzoate: A Comparative Analysis of Starting Materials and Synthetic Routes

Abstract

Methyl 4-(2-aminoethyl)benzoate is a pivotal intermediate in medicinal chemistry and drug development, serving as a key building block for a range of pharmaceutical agents.[1] Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining Methyl 4-(2-aminoethyl)benzoate. As a senior application scientist, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each pathway, and offer field-proven insights to guide researchers in selecting the optimal route for their specific objectives, whether for bench-scale discovery or large-scale manufacturing. We will explore three core strategies: the reduction of a nitroalkene precursor, the reduction of a nitrile intermediate, and the direct esterification of 4-(2-aminoethyl)benzoic acid.

Retrosynthetic Analysis: Mapping the Strategic Pathways

A thorough retrosynthetic analysis of the target molecule reveals three logical and industrially relevant disconnections. These pathways diverge based on the primary starting materials and the key bond-forming or functional group transformation strategies employed. The choice of pathway is often dictated by factors such as starting material availability, cost, scalability, and safety considerations.

Caption: Retrosynthetic analysis of Methyl 4-(2-aminoethyl)benzoate.

Synthesis via Nitroalkene Reduction (The Wright Synthesis)

This pathway, detailed by Stephen W. Wright, presents a robust and scalable method starting from the commercially available methyl 4-formylbenzoate.[2] The strategy hinges on two classic and high-yielding transformations: the Henry (nitroaldol) reaction to construct the C2 side chain, followed by a catalytic hydrogenation that simultaneously reduces the nitro group and the carbon-carbon double bond.

Workflow Diagram

Caption: Workflow for the synthesis via nitrile reduction.

Core Principle & Mechanistic Insight

The synthesis begins with a suitable precursor like methyl 4-(bromomethyl)benzoate. The benzylic bromide is an excellent electrophile for an Sₙ2 reaction with a cyanide salt (e.g., KCN or NaCN) to form methyl 4-(cyanomethyl)benzoate. [3]The subsequent reduction of the nitrile group to a primary amine is a critical step. [4]Catalytic hydrogenation over Raney Nickel or other Group 10 metals is an industrially preferred method due to its cost-effectiveness and operational simplicity. [5][6]Alternatively, for laboratory-scale synthesis, powerful hydride-reducing agents like lithium aluminum hydride (LiAlH₄) offer a rapid and effective, albeit more hazardous, option. [7]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate

-

In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 40-60 °C and stir for several hours until TLC analysis indicates complete consumption of the starting bromide. [3]4. After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the solvent and residual cyanide salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate

Method A: Catalytic Hydrogenation [5][6]1. Dissolve methyl 4-(cyanomethyl)benzoate (1 eq) in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. 2. Add a slurry of Raney Nickel (approx. 5-10% by weight) or an alternative catalyst like Pd/C or PtO₂. 3. Pressurize the reaction vessel with hydrogen gas (50-500 psi) and heat to 40-80 °C. 4. Maintain stirring until hydrogen uptake ceases. 5. Cool the vessel, vent the hydrogen, and filter the mixture through Celite to remove the catalyst. 6. Concentrate the filtrate to yield the desired product.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction [7][6]1. In a dry, inert atmosphere (N₂ or Ar), suspend LiAlH₄ (approx. 1.5-2.0 eq) in an anhydrous ether solvent like THF or diethyl ether. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add a solution of methyl 4-(cyanomethyl)benzoate (1 eq) in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction. 4. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete. 5. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). 6. Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether. 7. Dry the combined filtrate and washings over Na₂SO₄ and concentrate to afford the product.

Data Summary

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd/C) | Scalable, economical, "greener" | Requires pressure equipment, catalyst handling | >90% |

| LiAlH₄ Reduction | LiAlH₄, Anhydrous Ether | Fast, highly effective, simple setup | Hazardous reagent, moisture-sensitive, difficult workup | >85% |

Synthesis via Direct Esterification

This represents the most convergent and atom-economical route, provided the starting material, 4-(2-aminoethyl)benzoic acid, is readily available. [8][9]The synthesis involves a single, straightforward esterification reaction.

Workflow Diagram

Caption: Workflow for the synthesis via direct esterification.

Core Principle & Mechanistic Insight

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [10]To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is typically used, which serves as both a reactant and the solvent. A strong protic acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (generated from SOCl₂), protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by methanol. The amino group is also protonated under these acidic conditions, forming an ammonium salt which protects it from participating in side reactions.

Detailed Experimental Protocol (Fischer-Speier Esterification)

[10][11]1. Suspend 4-(2-aminoethyl)benzoic acid (1 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes). 2. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or dropwise add thionyl chloride (SOCl₂, 1.1-1.5 eq), which generates HCl in situ. 3. After the addition, equip the flask with a reflux condenser and heat the mixture to reflux for several hours (4-24 h), monitoring by TLC or LC-MS. 4. Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. 5. Dissolve the residue in water and carefully neutralize the solution by adding a base, such as saturated sodium bicarbonate or aqueous ammonia, until the pH is ~8-9. 6. Extract the free-base product into an organic solvent (e.g., ethyl acetate or dichloromethane). 7. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 4-(2-aminoethyl)benzoate.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route is a critical decision in chemical development, balancing efficiency with practical constraints.

| Parameter | Strategy 1: Nitroalkene Route | Strategy 2: Nitrile Route | Strategy 3: Esterification Route |

| Number of Steps | 2 | 2 | 1 |

| Starting Materials | Methyl 4-formylbenzoate | Methyl 4-(bromomethyl)benzoate | 4-(2-Aminoethyl)benzoic acid |

| Availability of SMs | Readily available | Readily available | Less common, more expensive |

| Overall Yield | High (~80-90%) | High (~75-85%) | Very High (>90%) |

| Scalability | Excellent; amenable to flow chemistry | Good; hydrogenation is scalable | Excellent |

| Safety/Hazards | Use of nitromethane | High: Use of highly toxic KCN/NaCN; LiAlH₄ is pyrophoric | Moderate; use of strong acids |

| Ideal Application | Large-scale production, process development | Lab-scale synthesis, situations where nitrile precursors are available | When the starting acid is available and cost-effective |

Conclusion

Three robust synthetic pathways to Methyl 4-(2-aminoethyl)benzoate have been evaluated.

-

The Direct Esterification route is unequivocally the most efficient, but its practicality is entirely dependent on the commercial availability and cost of 4-(2-aminoethyl)benzoic acid.

-

The Nitrile Reduction pathway is a classic and reliable method, but the high toxicity of cyanide reagents presents a significant safety and environmental barrier, making it less favorable for large-scale industrial production.

-